2-Methoxy-4-(2-nitrovinyl)phenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 210766. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

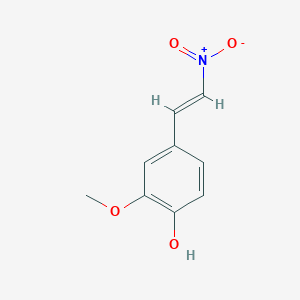

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-[(E)-2-nitroethenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-14-9-6-7(2-3-8(9)11)4-5-10(12)13/h2-6,11H,1H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVXCSPJSXIUNQJ-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601031525 | |

| Record name | 2-Methoxy-4-[(E)-2-nitrovinyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601031525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22568-51-0, 6178-42-3 | |

| Record name | NSC210766 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210766 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methoxy-4-[(E)-2-nitrovinyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601031525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Hydroxy-3-methoxy-β-nitrostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Properties of 2-Methoxy-4-(2-nitrovinyl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4-(2-nitrovinyl)phenol is a synthetic organic compound with the molecular formula C₉H₉NO₄.[1] Its structure, featuring a phenol ring substituted with methoxy, and a nitrovinyl group, suggests potential for diverse chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside detailed experimental protocols for their determination. The guide also explores a relevant biological signaling pathway associated with a structurally similar compound, offering insights into its potential pharmacological relevance.

Physicochemical Data

A summary of the available quantitative data for this compound and related compounds is presented in Table 1. It is important to note that experimentally determined data for the title compound are limited in the public domain.

| Property | Value | Compound | Source |

| Molecular Formula | C₉H₉NO₄ | This compound | [1] |

| Molecular Weight | 195.17 g/mol | This compound | [1][2] |

| Physical Form | Powder | This compound | [2] |

| Purity | 98% | This compound | [2] |

| Melting Point | 99-104 °C | 2-Methoxy-4-nitrophenol (related compound) | [3] |

| Boiling Point | Not available | This compound | |

| Solubility | Limited solubility in water; generally soluble in organic solvents like ethanol, methanol, and acetone. | 2-Methoxy-4-vinylphenol (related compound) | [4] |

Experimental Protocols

Determination of Melting Point

The melting point of a solid organic compound is a critical indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[5]

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block of the apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure accurate measurement.[6]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded. This range is reported as the melting point.[7] For a pure compound, this range is typically narrow (0.5-1 °C).[8]

Determination of Solubility

The solubility of a compound in various solvents provides insights into its polarity and potential for formulation.

Methodology:

-

Solvent Selection: A range of solvents of varying polarity is chosen, such as water, ethanol, acetone, and diethyl ether.

-

Procedure: A small, accurately weighed amount of the solute (e.g., 1-5 mg) is added to a test tube containing a measured volume of the solvent (e.g., 1 mL).[9]

-

Mixing: The mixture is vigorously agitated at a constant temperature.

-

Observation: The solution is visually inspected for the complete dissolution of the solid. If the compound dissolves, it is recorded as soluble. If it does not, it is recorded as insoluble. For quantitative analysis, the concentration of the dissolved solute can be determined using spectroscopic or chromatographic techniques.[10][11]

Spectroscopic Characterization

a. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound.

Methodology:

-

Sample Preparation: A few milligrams of the sample are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: The solution is transferred to an NMR tube and placed in the spectrometer.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired. For ¹H NMR of this compound, typical chemical shifts are observed for aromatic protons (δ 6.5–7.5 ppm) and nitrovinyl protons (δ 7.5–8.5 ppm).[1]

-

Data Analysis: The chemical shifts, integration of signals, and coupling patterns are analyzed to confirm the structure of the molecule.

b. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC-MS).

-

Ionization: The molecules are ionized using a suitable technique, such as Electron Ionization (EI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated. The molecular ion peak confirms the molecular weight of the compound.

Potential Biological Signaling Pathway

While specific signaling pathway interactions for this compound are not extensively documented, the structurally related compound, 2-methoxy-4-vinylphenol (2M4VP), has been shown to possess anti-inflammatory properties through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.[12][13] This pathway is a key regulator of cellular defense against oxidative stress.

Workflow of 2M4VP-mediated Anti-inflammatory Response:

Caption: Nrf2/ARE signaling pathway activated by 2-methoxy-4-vinylphenol.

Conclusion

This technical guide has summarized the currently available physicochemical properties of this compound and provided standardized protocols for their experimental determination. While specific experimental data for this compound remains sparse, the information on related compounds and general methodologies offers a solid foundation for researchers. The exploration of the Nrf2/ARE signaling pathway, activated by a structurally similar molecule, highlights a potential avenue for investigating the biological activities of this compound, particularly its anti-inflammatory and antioxidant capabilities. Further research is warranted to fully characterize this compound and unlock its potential in drug discovery and development.

References

- 1. This compound | 6178-42-3 | Benchchem [benchchem.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. byjus.com [byjus.com]

- 8. athabascau.ca [athabascau.ca]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. scribd.com [scribd.com]

- 11. chem.ws [chem.ws]

- 12. researchgate.net [researchgate.net]

- 13. Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methoxy-4-(2-nitrovinyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of 2-Methoxy-4-(2-nitrovinyl)phenol, a valuable building block in organic synthesis. The document details the prevalent synthetic methodology, including a step-by-step experimental protocol, and presents a thorough analysis of its physicochemical and spectroscopic properties.

Introduction

This compound, also known as nitro-vanillin or 4-hydroxy-3-methoxy-β-nitrostyrene, is an organic compound with the molecular formula C₉H₉NO₄. Its structure incorporates a phenol, a methoxy group, and a nitrovinyl group, making it a versatile precursor for the synthesis of various pharmaceuticals and fine chemicals. The presence of the electron-withdrawing nitro group and the reactive vinyl system allows for a multitude of chemical transformations, rendering it a key intermediate in the development of novel molecular entities.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Henry condensation, also known as the nitroaldol reaction, between vanillin (4-hydroxy-3-methoxybenzaldehyde) and nitromethane. This reaction is typically base-catalyzed and proceeds readily under mild conditions.

Reaction Principle

The Henry reaction involves the deprotonation of the α-carbon of nitromethane by a base to form a resonance-stabilized nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of vanillin. The resulting β-nitro alkoxide is subsequently protonated to yield a β-nitro alcohol intermediate, which readily undergoes dehydration to form the final product, this compound. The dehydration is often facilitated by the acidic workup or by the reaction conditions themselves.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

-

Vanillin (C₈H₈O₃)

-

Nitromethane (CH₃NO₂)

-

Methanol (CH₃OH)

-

n-Butylamine (C₄H₁₁N) or Ammonium acetate (CH₃COONH₄)

-

0.1 M Hydrochloric acid (HCl)

-

Distilled water

Procedure:

-

Dissolution of Reactants: In a round-bottom flask, dissolve 10.0 g of vanillin in approximately 10 mL of methanol. To this solution, add 3.4 mL of nitromethane.

-

Initiation of Reaction: While stirring the solution, add 0.50 g of n-butylamine (or an equivalent molar amount of another base catalyst like methylamine or ammonium acetate). The solution will immediately turn yellow and then quickly to a deep red color.

-

Reaction Progress: Cap the flask and continue to stir the mixture at room temperature. After approximately 1-2 hours, the solution will solidify into a red mass, indicating the progress of the reaction.

-

Workup and Isolation: Break up the solid mass and add 5 mL of methanol. Transfer the mixture to a Buchner funnel and perform vacuum filtration. Wash the solid with approximately 100 mL of 0.1 M hydrochloric acid. This will cause the color to change from red to a bright yellow.

-

Purification by Recrystallization: The crude yellow solid can be purified by recrystallization from hot methanol. Dissolve the solid in a minimal amount of near-boiling methanol, allow the solution to cool to room temperature, and then place it in a freezer to facilitate complete crystallization.

-

Final Product Collection: Collect the fibrous, cotton-like yellow crystals by vacuum filtration. Wash the crystals with a small amount of cold 0.1 M hydrochloric acid, followed by cold distilled water.

-

Drying: Air-dry the final product to a constant weight. A typical yield for this procedure is around 54%.[1]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. This section summarizes the key physicochemical and spectroscopic data for this compound.

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO₄ | |

| Molecular Weight | 195.17 g/mol | [2] |

| Appearance | Yellow crystalline solid | |

| Melting Point | 163-166 °C | |

| Purity | >98% (typically) | [2] |

Spectroscopic Data

Spectroscopic analysis provides detailed structural information about the molecule.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables present the expected chemical shifts for the ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~9.70 | s | -OH |

| ~8.10 | d | H-β (vinyl) |

| ~7.65 | d | H-α (vinyl) |

| ~7.40 | d | H-6 (aromatic) |

| ~7.20 | dd | H-2 (aromatic) |

| ~7.00 | d | H-5 (aromatic) |

| ~3.95 | s | -OCH₃ |

¹³C NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~152.0 | C-4 |

| ~150.0 | C-3 |

| ~140.0 | C-β (vinyl) |

| ~138.0 | C-α (vinyl) |

| ~126.0 | C-1 |

| ~125.0 | C-6 |

| ~116.0 | C-5 |

| ~110.0 | C-2 |

| ~56.0 | -OCH₃ |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ is expected at m/z 195.

Expected Fragmentation Pattern:

The fragmentation of this compound under electron ionization (EI) is expected to involve cleavages at the nitrovinyl side chain and within the aromatic ring. Key expected fragments include:

-

m/z 195: Molecular ion [C₉H₉NO₄]⁺

-

m/z 178: Loss of OH radical [M - OH]⁺

-

m/z 165: Loss of NO radical [M - NO]⁺

-

m/z 149: Loss of NO₂ radical [M - NO₂]⁺

-

m/z 121: Loss of NO₂ and CO [M - NO₂ - CO]⁺

-

m/z 77: Phenyl cation [C₆H₅]⁺

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Key Reaction Mechanism: Henry Condensation

The following diagram outlines the key steps in the Henry condensation reaction for the synthesis of this compound.

Caption: Key steps of the Henry condensation reaction.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The Henry condensation of vanillin and nitromethane offers a straightforward and efficient route to this valuable compound. The provided experimental protocol and characterization data will be a useful resource for researchers and professionals in the fields of organic synthesis and drug development, facilitating the use of this versatile intermediate in their research endeavors.

References

Spectroscopic and Synthetic Profile of 2-Methoxy-4-(2-nitrovinyl)phenol: A Technical Guide

Introduction

2-Methoxy-4-(2-nitrovinyl)phenol, also known by synonyms such as trans-4-Hydroxy-3-methoxy-beta-nitrostyrene, is an organic compound with the chemical formula C₉H₉NO₄ and a molecular weight of 195.17 g/mol .[1] Its structure, derived from the common flavor compound vanillin, incorporates a phenol, a methoxy group, and a nitrovinyl group, making it a subject of interest in synthetic chemistry and potentially for drug development professionals. This guide provides a comprehensive overview of its spectroscopic characteristics and a detailed protocol for its synthesis, aimed at researchers and scientists in the field.

Spectroscopic Data

The structural elucidation of this compound is accomplished through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the expected and predicted data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insight into the carbon-hydrogen framework of the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton Type | Predicted Chemical Shift (δ) in ppm | Multiplicity |

| Phenolic (-OH) | 5.0 - 6.0 | Singlet (broad) |

| Methoxy (-OCH₃) | ~3.9 | Singlet |

| Aromatic (H-3, H-5, H-6) | 6.8 - 7.2 | Multiplet |

| Vinylic (=CH-Ar) | 7.5 - 7.7 | Doublet |

| Vinylic (=CH-NO₂) | 7.9 - 8.1 | Doublet |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Type | Predicted Chemical Shift (δ) in ppm |

| Methoxy (-OCH₃) | ~56 |

| Aromatic (C-3, C-5, C-6) | 110 - 125 |

| Aromatic (C-1, C-2, C-4) | 125 - 150 |

| Vinylic (=CH-Ar) | ~138 |

| Vinylic (=CH-NO₂) | ~140 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.

Table 3: Typical IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Phenol) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=C Stretch (Aromatic) | 1580 - 1620 | Medium |

| C=C Stretch (Vinylic) | 1620 - 1650 | Medium |

| N-O Stretch (Nitro) | 1500 - 1550 & 1340 - 1380 | Strong, Asymmetric & Symmetric |

| C-O Stretch (Methoxy/Phenol) | 1200 - 1280 | Strong |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide information about the compound's fragmentation pattern. The data presented below is predicted for various adducts.[2]

Table 4: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M]⁺ | 195.05261 |

| [M+H]⁺ | 196.06044 |

| [M+Na]⁺ | 218.04238 |

| [M-H]⁻ | 194.04588 |

Experimental Protocols

Synthesis of this compound

This protocol details the synthesis via a base-catalyzed condensation reaction between vanillin and nitromethane.[3]

Materials:

-

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

-

Nitromethane

-

Methanol (MeOH)

-

n-Butylamine (catalyst)

-

0.1 M Hydrochloric Acid (HCl)

-

Distilled Water

Procedure:

-

In a suitable reaction vessel, dissolve 10 g of vanillin in approximately 10 mL of methanol.

-

Add 3.4 mL of nitromethane to the solution and mix thoroughly.

-

To this mixture, add 0.50 g of n-butylamine. The solution will immediately turn yellow and then progress to a deep red color.

-

Cap the vessel and allow it to stand at room temperature for 1-2 hours, during which the solution will solidify into a red mass.

-

Break up the solid mass and add 5 mL of methanol.

-

Filter the solid product using a Büchner funnel under vacuum.

-

Wash the collected solid with approximately 100 mL of 0.1 M HCl. This will cause the color to change from red to bright yellow.

-

For purification, recrystallize the damp yellow solid from hot methanol (~150 mL). Dissolve the solid in near-boiling methanol, allow it to cool to room temperature, and then place it in a freezer to facilitate crystal formation.

-

Collect the purified, fibrous yellow crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold 0.1 M HCl, followed by cold distilled water.

-

Air-dry the final product.

Spectroscopic Analysis Protocols

The following are general procedures for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: [4][5]

-

Accurately weigh 5-20 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR).

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

-

Using a pipette, carefully transfer the solution into a 5 mm NMR tube, ensuring the liquid height is between 4.0 and 5.0 cm.

-

Wipe the outside of the NMR tube clean and place it in a spinner turbine, adjusting the depth with a gauge.

-

Insert the sample into the NMR spectrometer.

-

The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

-

The magnetic field is homogenized through a process called shimming to ensure high resolution.

-

The probe is tuned to the specific nucleus being analyzed (e.g., ¹H or ¹³C).

-

Set the acquisition parameters (e.g., number of scans, pulse sequence) and initiate the experiment.

Fourier-Transform Infrared (FTIR) Spectroscopy: [6][7] This protocol describes the Attenuated Total Reflectance (ATR) method, which requires minimal sample preparation.

-

Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure firm and even contact between the sample and the crystal.

-

Initiate the sample scan. The instrument directs an infrared beam into the crystal, where it reflects and interacts with the sample at the surface.

-

The resulting spectrum of absorbance or transmittance versus wavenumber is generated by the instrument's software.

-

After the measurement, clean the crystal surface thoroughly.

Mass Spectrometry (MS): [8][9]

-

A small amount of the sample is introduced into the mass spectrometer.

-

In the ion source, the sample molecules are ionized. A common method is Electron Ionization (EI), where a high-energy electron beam bombards the sample, causing molecules to lose an electron and form a molecular ion (M⁺).

-

The newly formed ions are accelerated by an electric field into the mass analyzer.

-

The mass analyzer, often a quadrupole or a magnetic sector, separates the ions based on their mass-to-charge (m/z) ratio.

-

The separated ions are detected by a detector (e.g., an electron multiplier), which measures their abundance.

-

The instrument's software plots the relative abundance of ions as a function of their m/z ratio, generating a mass spectrum.

Visualizations

The following diagrams illustrate the experimental workflow and the logical connections in the structural analysis of this compound.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. PubChemLite - 2-methoxy-4-[(e)-2-nitrovinyl]phenol (C9H9NO4) [pubchemlite.lcsb.uni.lu]

- 3. Sciencemadness Discussion Board - 2-(4-hydroxy-3-methoxy-phenyl)-nitroethene/Vanillin nitrostyrene - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. web.mit.edu [web.mit.edu]

- 6. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

An In-depth Technical Guide to 2-Methoxy-4-(2-nitrovinyl)phenol

This technical guide provides a comprehensive overview of 2-Methoxy-4-(2-nitrovinyl)phenol, a compound of interest for researchers, scientists, and professionals in drug development. This document details its chemical identity, physicochemical properties, synthesis, analytical characterization, and known biological activities, with a focus on its potential mechanisms of action.

Chemical Identity and Synonyms

The compound with the systematic IUPAC name 2-methoxy-4-[(E)-2-nitroethenyl]phenol is a derivative of vanillin and exhibits interesting biological properties. It is crucial to recognize its various synonyms to ensure accurate identification in literature and chemical databases.

Table 1: IUPAC Name and Synonyms

| Type | Identifier |

| IUPAC Name | 2-methoxy-4-[(E)-2-nitroethenyl]phenol |

| Synonyms | Phenol, 2-methoxy-4-(2-nitroethenyl)-, (E)-; (E)-2-Methoxy-4-(2-nitrovinyl)phenol; trans-4-Hydroxy-3-methoxy-beta-nitrostyrene; 2-Hydroxy-5-[(E)-2-nitroethenyl]anisole; 1-(4-Hydroxy-3-methoxyphenyl)-2-nitroethene |

| CAS Number | 6178-42-3[1][2] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2. These properties are essential for its handling, formulation, and development as a potential therapeutic agent.

Table 2: Physicochemical Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO₄ | [3] |

| Molecular Weight | 195.17 g/mol | [4][5] |

| Appearance | Powder | [4][5] |

| Purity | Typically ≥98% | [4][5] |

| Melting Point | 165 °C | [6] |

| Boiling Point | 347 °C at 760 mmHg | [6] |

| Flash Point | 163.7 °C | [6] |

| Density | 1.308 g/cm³ | [6] |

| pKa | 8.09 ± 0.18 (Predicted) | [6] |

| LogP | 2.17140 | [6] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the Henry reaction (nitroaldol condensation) between vanillin (4-hydroxy-3-methoxybenzaldehyde) and nitromethane.

Reaction Scheme:

Materials:

-

Vanillin

-

Nitromethane

-

Base catalyst (e.g., ethylenediamine, ammonium acetate, or an alkali hydroxide)

-

Solvent (e.g., ethanol, methanol, or acetic acid)

Procedure:

-

Dissolve vanillin in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add an equimolar amount or a slight excess of nitromethane to the solution.

-

Introduce a catalytic amount of the base.

-

The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period ranging from a few hours to overnight, depending on the catalyst and solvent system used.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by filtration.

-

Wash the crude product with a cold solvent (e.g., ethanol or water) to remove unreacted starting materials and catalyst.

-

Dry the purified product under vacuum.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield a product of high purity.

Analytical Characterization

The structure and purity of the synthesized compound are confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.

-

Infrared (IR) Spectroscopy: FTIR spectroscopy is employed to identify the characteristic functional groups present, such as the hydroxyl (-OH), methoxy (-OCH₃), nitro (-NO₂), and vinyl (C=C) groups.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which further confirms the structure.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis.

Biological Activity and Signaling Pathways

While direct studies on the signaling pathways of this compound are limited, significant research has been conducted on the closely related compound, 2-methoxy-4-vinylphenol (2M4VP), which provides valuable insights into the potential mechanisms of action.

Anti-inflammatory Activity

2M4VP has been shown to exert potent anti-inflammatory effects through the modulation of key signaling pathways.[7][8] It is plausible that this compound shares a similar mechanism of action.

-

Inhibition of NF-κB and MAPK Pathways: 2M4VP has been found to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[8][9] Specifically, it prevents the translocation of the p65 subunit of NF-κB into the nucleus by inhibiting the degradation of IκBα.[8] It also suppresses the phosphorylation of key MAPK proteins such as p38, ERK1/2, and JNK.[8]

-

Activation of the Nrf2/ARE Pathway: 2M4VP induces the degradation of Kelch-like ECH-associated protein 1 (Keap1), which leads to the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[7][10] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), promoting the transcription of antioxidant and anti-inflammatory genes, including Heme Oxygenase-1 (HO-1).[7][10] The upregulation of HO-1 contributes to the inhibition of inducible nitric oxide synthase (iNOS) and subsequent reduction in nitric oxide (NO) production.[7]

Caption: Inferred anti-inflammatory signaling pathway of this compound.

Antimicrobial Activity

The antimicrobial potential of 2-methoxy-4-vinylphenol has been investigated, and molecular docking studies suggest a mechanism involving the inhibition of key bacterial enzymes. It is hypothesized that this compound may exhibit similar antimicrobial properties.

-

Interaction with DNA Gyrase and Lipoprotein LpxC: In silico studies have shown that 2-methoxy-4-vinylphenol has a high binding affinity for bacterial DNA gyrase and lipoprotein LpxC.[11][12] DNA gyrase is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. LpxC is a key enzyme in the biosynthesis of lipid A, a crucial component of the outer membrane of Gram-negative bacteria. Inhibition of LpxC disrupts the integrity of the bacterial outer membrane.

Conclusion

This compound is a compound with significant potential for further investigation, particularly in the areas of anti-inflammatory and antimicrobial drug discovery. Its straightforward synthesis and well-characterized chemical properties make it an attractive candidate for medicinal chemistry programs. The elucidation of its biological mechanisms of action, likely mirroring those of the closely related 2-methoxy-4-vinylphenol, provides a solid foundation for future research and development. This technical guide serves as a comprehensive resource for scientists and researchers interested in exploring the therapeutic potential of this promising molecule.

References

- 1. Phenol, 2-methoxy- [webbook.nist.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. cymitquimica.com [cymitquimica.com]

- 6. 2-Methoxy-4-vinylphenol [webbook.nist.gov]

- 7. Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Biological Activity of 2-Methoxy-4-(2-nitrovinyl)phenol and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-Methoxy-4-(2-nitrovinyl)phenol, belonging to the β-nitrostyrene class of compounds, have emerged as promising candidates in drug discovery due to their diverse biological activities. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and biological effects of these compounds, with a focus on their anticancer and antimicrobial properties. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and development in this area.

Introduction

This compound and its analogues are characterized by a guaiacol (2-methoxyphenol) core structure linked to a nitrovinyl group. This structural motif is responsible for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The electrophilic nature of the nitrovinyl group allows these compounds to interact with various biological nucleophiles, thereby modulating cellular signaling pathways and inhibiting the growth of pathogenic microorganisms and cancer cells. This guide will delve into the scientific literature to provide a detailed understanding of these promising therapeutic agents.

Synthesis

The synthesis of this compound is typically achieved through a Henry condensation reaction (also known as a nitroaldol reaction) between vanillin (4-hydroxy-3-methoxybenzaldehyde) and nitromethane.[1][2] This reaction is base-catalyzed and results in the formation of a β-nitro alcohol intermediate, which then undergoes dehydration to yield the final nitrostyrene product.[1]

Experimental Protocol: Synthesis via Henry Condensation

Materials:

-

Vanillin

-

Nitromethane

-

Anhydrous ammonium acetate (catalyst)

-

Glacial acetic acid (solvent)

-

Ice

-

Water

Procedure: [3]

-

Dissolve vanillin in nitromethane in a suitable reaction flask.

-

Add anhydrous ammonium acetate to the mixture. A color change to yellow indicates the initiation of the reaction.

-

Add glacial acetic acid to the flask to serve as the solvent.

-

The reaction can be carried out by refluxing the mixture or, for smaller scales, by microwave irradiation.

-

Upon completion of the reaction, pour the mixture over ice with stirring.

-

The product will precipitate as a yellow solid.

-

Collect the precipitate by filtration, wash with cold water, and dry.

-

Further purification can be achieved by recrystallization from a suitable solvent.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents. Their mechanism of action is often attributed to the induction of oxidative stress, leading to DNA damage and apoptosis in cancer cells.

Mechanism of Action: ROS-Mediated Apoptosis

A key mechanism of anticancer activity for nitrostyrene derivatives involves the generation of reactive oxygen species (ROS) within cancer cells. This increase in ROS leads to DNA damage and activation of the intrinsic apoptotic pathway. A structurally similar compound, 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene, has been shown to induce these effects in colorectal cancer cells.[3][4]

Signaling Pathway: ROS-Mediated Apoptosis

References

Unraveling the Molecular Mechanisms of 2-Methoxy-4-(2-nitrovinyl)phenol: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Biological Activities of 2-Methoxy-4-(2-nitrovinyl)phenol

Abstract

This compound, also known as trans-4-Hydroxy-3-methoxy-β-nitrostyrene, is a member of the β-nitrostyrene class of compounds. While extensive research on this specific molecule is limited in publicly available literature, its structural characteristics and the known bioactivities of related β-nitrostyrene derivatives suggest a potential mechanism of action centered on the inhibition of key cellular signaling kinases, such as Src and Syk, and the induction of apoptosis in cancer cells. This technical guide consolidates the available information on this compound and related compounds, providing a framework for its investigation as a potential therapeutic agent.

Introduction

This compound is a small molecule with the chemical formula C₉H₉NO₄. As a β-nitrostyrene derivative, it belongs to a class of compounds recognized for a variety of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Notably, this particular derivative has been identified as a potential inhibitor of Src and Spleen tyrosine kinase (Syk), two non-receptor tyrosine kinases implicated in cancer progression and inflammatory diseases[1]. Furthermore, the broader family of β-nitrostyrenes is known to suppress cell proliferation and induce programmed cell death (apoptosis) in various cancer models, often through mechanisms involving the generation of reactive oxygen species (ROS), DNA damage, and mitochondrial dysfunction[2]. This guide will explore the hypothesized mechanism of action of this compound based on the activities of its chemical class, provide detailed experimental protocols for its investigation, and present visual workflows and signaling pathways.

Putative Mechanism of Action

Based on the current understanding of β-nitrostyrene derivatives, the primary mechanisms of action for this compound in biological systems are likely to be:

-

Kinase Inhibition: Direct inhibition of non-receptor tyrosine kinases, specifically Src and Syk. These kinases are crucial components of intracellular signaling pathways that regulate cell proliferation, survival, and migration. Their inhibition can disrupt these pathways, leading to anti-proliferative and anti-metastatic effects.

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells. This is a hallmark of many chemotherapeutic agents and is often initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. For β-nitrostyrenes, this can involve the generation of ROS, leading to cellular stress, DNA damage, and the activation of pro-apoptotic proteins[2].

Quantitative Data

| Parameter | Description | Typical Assay | Target/Cell Line | Expected Outcome |

| IC₅₀ (Src Kinase) | The half maximal inhibitory concentration against Src kinase activity. | In vitro kinase assay | Recombinant Src kinase | Low micromolar to nanomolar range |

| IC₅₀ (Syk Kinase) | The half maximal inhibitory concentration against Syk kinase activity. | In vitro kinase assay | Recombinant Syk kinase | Low micromolar to nanomolar range |

| EC₅₀ (Apoptosis) | The half maximal effective concentration to induce apoptosis. | Annexin V/PI staining, Caspase activity assay | Cancer cell lines (e.g., HeLa, MCF-7) | Dose-dependent increase in apoptotic cells |

| GI₅₀ (Growth Inhibition) | The concentration causing 50% inhibition of cell growth. | MTT, SRB, or CellTiter-Glo assay | Various cancer cell lines | Dose-dependent reduction in cell viability |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the mechanism of action of this compound.

In Vitro Kinase Inhibition Assay (Src/Syk)

This protocol describes a method to determine the in vitro inhibitory activity of this compound against Src or Syk kinase.

Materials:

-

Recombinant human Src or Syk kinase

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

ATP

-

Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well white plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add 1 µL of the compound dilution or DMSO (vehicle control).

-

Add 2 µL of a solution containing the kinase and the peptide substrate in kinase buffer.

-

Initiate the reaction by adding 2 µL of ATP solution in kinase buffer. The final ATP concentration should be close to the Kₘ for the respective kinase.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a reagent to convert ADP to ATP, which is then quantified using a luciferase/luciferin reaction.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of the compound relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Apoptosis Induction Assay by Flow Cytometry

This protocol details the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in a cancer cell line treated with this compound.

Materials:

-

Cancer cell line (e.g., HeLa)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24-48 hours. Include a vehicle control (DMSO).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Visualizations

Signaling Pathways

References

An In-depth Technical Guide to the Synthesis of 2-Methoxy-4-(2-nitrovinyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-4-(2-nitrovinyl)phenol, a synthetic nitroalkene derivative of significant interest in organic synthesis. While this compound is not known to occur naturally, its synthesis is readily achievable from naturally derived precursors. This document details the primary synthetic route, an experimental protocol for its preparation, and a summary of its physicochemical properties. The guide also explores the natural origins of its key precursor, vanillin, to provide a complete context for its classification as a nature-derived synthetic compound.

Introduction: Discovery and Classification

This compound, also known as 4-hydroxy-3-methoxy-β-nitrostyrene, is a crystalline organic compound that has garnered attention as a versatile synthetic intermediate. Its discovery is rooted in the exploration of the Henry condensation reaction, a classical carbon-carbon bond-forming method. There is no scientific literature to support the natural occurrence of this compound. Therefore, it is classified as a synthetic compound. However, its principal precursor, vanillin (4-hydroxy-3-methoxybenzaldehyde), is a well-known natural product, lending a bio-based origin to this synthetic molecule.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Henry condensation reaction , also known as the nitroaldol reaction. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a nitroalkane. In this specific case, vanillin reacts with nitroethane in the presence of a basic catalyst.

The reaction proceeds via the deprotonation of nitroethane by a base to form a resonance-stabilized nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of vanillin. The resulting β-nitro alkoxide is subsequently protonated to yield a β-nitro alcohol intermediate, which can then undergo dehydration to form the final product, this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₉H₉NO₄ |

| Molecular Weight | 195.17 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | 165 °C |

| Boiling Point | 347 °C at 760 mmHg |

| pKa | 8.09 ± 0.18 (Predicted) |

| LogP | 2.17140 |

| Density | 1.308 g/cm³ |

Experimental Protocol: Synthesis via Henry Condensation

This protocol is based on established laboratory procedures for the Henry condensation of vanillin and nitroethane.

Materials:

-

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

-

Nitroethane

-

Anhydrous ammonium acetate (catalyst)

-

Glacial acetic acid (solvent)

-

Ice

-

Cold water

-

Methanol (for recrystallization, optional)

Equipment:

-

Round-bottom flask or Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Heating mantle or microwave reactor

-

Beaker

-

Buchner funnel and filter paper

-

Vacuum flask

-

Spatula

-

Graduated cylinders

Procedure:

-

Reaction Setup: In a clean, dry flask, combine vanillin and nitroethane.

-

Catalyst and Solvent Addition: Add anhydrous ammonium acetate to the mixture. The color of the mixture should intensify. Subsequently, add glacial acetic acid to serve as the solvent. Stir the mixture until most of the solids have dissolved.

-

Heating: The reaction can be carried out by either conventional heating (reflux) or microwave irradiation. For microwave-assisted synthesis, heat the mixture in short bursts at a low power (e.g., 100 Watts) to maintain a gentle reflux without vigorous boiling. The total microwave exposure time is typically around 7 minutes over a 30-minute period. The solution will turn a deep orange or red color.

-

Precipitation: After the reaction is complete, allow the mixture to cool slightly. Prepare a beaker with crushed ice. Pour the warm reaction mixture onto the ice with stirring.

-

Crystallization: The oily product should rapidly crystallize into a yellow precipitate upon contact with the ice-water mixture. If crystallization is slow, scratching the inside of the beaker with a glass rod can induce it.

-

Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the crystals with cold water to remove any residual acetic acid and catalyst.

-

Drying: Allow the product to air-dry on the filter paper or in a desiccator.

-

Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent, such as methanol, to yield a purer crystalline solid.

Expected Yield: The yield of this reaction is typically in the range of 50-65%.

Natural Sources of the Precursor: Vanillin

While this compound is synthetic, its key building block, vanillin, has both natural and synthetic origins.

Natural Vanillin

Natural vanillin is most famously extracted from the cured seed pods of the vanilla orchid, primarily Vanilla planifolia.[1] The intricate and labor-intensive cultivation and curing process makes natural vanilla extract a highly prized and expensive flavoring agent.[2] The vanillin content in cured vanilla beans is typically around 2% by weight.[3]

The extraction of natural vanillin involves crushing the cured vanilla beans and extracting them with a solvent, most commonly an ethanol-water mixture.[3] More advanced techniques like supercritical fluid extraction using carbon dioxide are also employed to produce high-quality extracts.[3]

Synthetic Vanillin

Due to the high demand and cost of natural vanillin, various synthetic production methods have been developed. A significant portion of commercially available vanillin is synthesized from lignin, a complex polymer found in wood and a byproduct of the paper industry.[1][4] Another major synthetic route utilizes guaiacol, a petrochemical derivative, as the starting material.[1][4]

Logical Relationship Diagram

The following diagram illustrates the relationship between the natural precursor, the synthetic pathway, and the final product.

Caption: Synthetic pathway of this compound from a natural precursor.

Conclusion

This compound is a valuable synthetic compound that is not found in nature. Its straightforward synthesis via the Henry condensation of vanillin and nitroethane makes it readily accessible for various research and development applications. The natural origin of its precursor, vanillin, provides an important link to renewable feedstocks. This guide has provided the essential technical information regarding its synthesis, properties, and the context of its nature-derived starting material, which will be of benefit to researchers in the fields of organic synthesis and drug discovery.

References

An In-Depth Technical Guide to the Structural Analogues and Derivatives of 2-Methoxy-4-(2-nitrovinyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogues and derivatives of 2-Methoxy-4-(2-nitrovinyl)phenol, a versatile scaffold with significant potential in medicinal chemistry. This document details the synthesis, biological activities, and mechanisms of action of various derivatives, presenting key data in a structured format to facilitate research and development in this area.

Core Structure and Chemical Properties

This compound, also known as trans-4-Hydroxy-3-methoxy-beta-nitrostyrene, is a derivative of vanillin. Its chemical structure features a guaiacol (2-methoxyphenol) ring substituted with a 2-nitrovinyl group at the 4-position. This arrangement of functional groups provides a rich platform for synthetic modification and imparts a range of biological activities.

Chemical Properties of this compound:

| Property | Value |

| Molecular Formula | C₉H₉NO₄ |

| Molecular Weight | 195.17 g/mol [1] |

| Appearance | Powder[1] |

| Purity | Typically ≥98%[1] |

| Synonyms | trans-4-Hydroxy-3-methoxy-beta-nitrostyrene, 2-Hydroxy-5-[(E)-2-nitroethenyl]anisole[1] |

The nitrovinyl group is a key feature, acting as a Michael acceptor and being susceptible to reduction, which opens up pathways to a variety of amine analogues.

Synthetic Pathways and Key Derivatives

The parent compound and its derivatives can be synthesized through several key reactions, primarily starting from vanillin.

Synthesis of this compound

A common and straightforward method for synthesizing the core compound is the Henry reaction, which involves the condensation of vanillin with nitromethane.

Experimental Protocol: Synthesis of this compound

-

Materials: Vanillin, nitromethane, methanol, n-butylamine, 0.1 M HCl, distilled water.

-

Procedure:

-

Dissolve 10 g of vanillin in a minimal amount of methanol (approximately 10 mL) in a suitable reaction vessel.

-

Add 3.4 mL of nitromethane to the solution and swirl to mix.

-

Add 0.50 g of n-butylamine as a catalyst. The solution will typically turn from yellow to red.

-

Cap the vessel and allow the reaction to proceed at room temperature for 1-2 hours, during which the solution may solidify.

-

Break up the solid mass, add a small amount of methanol (e.g., 5 mL), and collect the solid by vacuum filtration.

-

Wash the solid with approximately 100 mL of 0.1 M HCl, which will cause a color change to bright yellow.

-

Recrystallize the crude product from hot methanol.

-

Wash the purified crystals with cold 0.1 M HCl, followed by cold distilled water.

-

Air-dry the final product.

-

Major Classes of Derivatives

The this compound scaffold can be modified to produce several classes of derivatives with diverse biological activities.

Logical Workflow for Derivative Synthesis and Screening

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

The chemoselective reduction of the nitro group to a primary amine is a key transformation that yields 2-amino-1-(4-hydroxy-3-methoxyphenyl)ethane and its derivatives. This opens pathways to catecholamine-like structures and other neuroactive compounds.

Common Reducing Agents for Nitroalkenes:

| Reagent System | Typical Conditions | Selectivity Notes |

| H₂ / Palladium on Carbon (Pd/C) | H₂ gas, solvent (e.g., Ethanol, Ethyl Acetate) | Highly efficient, but may also reduce other functionalities like alkenes if not controlled. |

| Iron (Fe) or Tin(II) chloride (SnCl₂) | Acidic media | Milder conditions, advantageous when other sensitive functional groups are present. |

| Lithium aluminum hydride (LiAlH₄) | A potent reagent for reducing nitroalkenes to amines. |

Schiff bases are formed by the condensation of the aldehyde group of vanillin (or a related aldehyde) with primary amines. These derivatives have shown significant potential as antimicrobial and anticancer agents.

Experimental Protocol: General Synthesis of Vanillin-derived Schiff Bases

-

Materials: Vanillin, substituted aniline (or other primary amine), ethanol, glacial acetic acid (optional catalyst).

-

Procedure:

-

Dissolve an equimolar amount of vanillin and the desired primary amine in ethanol.

-

Add a few drops of glacial acetic acid as a catalyst (if needed).

-

Reflux the mixture for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The Schiff base product often precipitates and can be collected by filtration.

-

Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure compound.

-

Chalcones are synthesized via the Claisen-Schmidt condensation of an acetophenone with a benzaldehyde. Vanillin and its derivatives are common starting materials for the benzaldehyde component. Chalcones are a well-known class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4]

Experimental Protocol: General Claisen-Schmidt Condensation for Chalcone Synthesis

-

Materials: Substituted acetophenone, vanillin (or substituted benzaldehyde), ethanol, aqueous sodium hydroxide (or other base).

-

Procedure:

-

Dissolve the acetophenone and benzaldehyde derivatives in ethanol.

-

Cool the mixture in an ice bath.

-

Slowly add an aqueous solution of a strong base (e.g., 40% NaOH) with stirring.

-

Allow the reaction to stir at room temperature for several hours to overnight.

-

Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the chalcone.

-

Collect the solid product by filtration and wash with water.

-

Purify the crude chalcone by recrystallization from a suitable solvent like ethanol.

-

Biological Activities and Quantitative Data

Derivatives of this compound exhibit a wide range of biological activities. The following tables summarize some of the reported quantitative data for different classes of analogues.

Anticancer Activity

Numerous studies have highlighted the potent anticancer effects of nitrostyrene and chalcone derivatives.

Table 1: Anticancer Activity (IC₅₀ values in µM) of Selected Derivatives

| Compound Class | Derivative | Cell Line | IC₅₀ (µM) | Reference |

| β-Nitrostyrene | 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene | HCT116 (Colon) | ~5.2 (1.15 µg/mL) | [5] |

| 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene | SW480 (Colon) | ~7.1 (1.57 µg/mL) | [5] | |

| 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene | SW620 (Colon) | ~6.8 (1.51 µg/mL) | [5] | |

| Schiff Base | 4-(4-hydroxy-3-methoxybenzylideneamino)naphthalene-1,2-dione | Hep-G2 (Liver) | 5.91 - 9.98 | [6] |

| 4-(4-hydroxy-3-methoxybenzylideneamino)naphthalene-1,2-dione | MG-63 (Bone) | 5.91 - 9.98 | [6] | |

| 4-(4-hydroxy-3-methoxybenzylideneamino)naphthalene-1,2-dione | MCF-7 (Breast) | 5.91 - 9.98 | [6] | |

| 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol | T47D (Breast) | 353.038 µg/mL | [1][7] | |

| Chalcone | (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one | T47D (Breast) | 5.28 µg/mL | [3] |

Antimicrobial Activity

Chalcone and Schiff base derivatives have demonstrated notable activity against various bacterial and fungal strains.

Table 2: Antimicrobial Activity (MIC values in µg/mL) of Selected Derivatives

| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |

| Chalcone | Polyoxygenated Chalcone 11 | S. aureus | 50 | [8] |

| Polyoxygenated Chalcone 11 | MRSA | 50 | [8] | |

| Polyoxygenated Chalcone 18 | S. aureus | 70 | [8] | |

| Polyoxygenated Chalcone 18 | MRSA | 90 | [8] |

Anti-inflammatory and Antioxidant Activities

The vinylphenol analogue, 2-methoxy-4-vinylphenol (2M4VP), has been particularly studied for its anti-inflammatory and antioxidant properties.

Table 3: Anti-inflammatory and Antioxidant Activity of 2-Methoxy-4-vinylphenol (2M4VP)

| Activity | Assay | Key Findings | Reference |

| Anti-inflammatory | NO and PGE₂ production in LPS-stimulated RAW264.7 cells | Dose-dependent inhibition | [7] |

| Antioxidant | DPPH radical scavenging | Potent activity | |

| Antioxidant | ABTS radical scavenging | Potent activity |

Mechanisms of Action and Signaling Pathways

The biological effects of these compounds are mediated through various cellular signaling pathways.

Anticancer Mechanisms

The anticancer activity of β-nitrostyrene derivatives is often associated with the induction of oxidative stress and subsequent DNA damage and apoptosis.

Caption: Proposed anticancer mechanism of a β-nitrostyrene derivative involving ROS-mediated pathways.[9][10][11][12]

Anti-inflammatory Mechanisms

The anti-inflammatory effects of 2-methoxy-4-vinylphenol (2M4VP) have been linked to the inhibition of the NF-κB and MAPK signaling pathways, which are key regulators of the inflammatory response. 2M4VP has been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E₂ (PGE₂).[7] More recent studies also point to the involvement of the Nrf2/HO-1 pathway.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Vanillin derivative Schiff's bases from threonine, and valine: Structural study and multiscale computational modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, characterization, in vitro anticancer activity, and docking of Schiff bases of 4-amino-1,2-naphthoquinone | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 7. repository.uin-malang.ac.id [repository.uin-malang.ac.id]

- 8. scielo.br [scielo.br]

- 9. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]

- 12. The Synthetic β-Nitrostyrene Derivative CYT-Rx20 Inhibits Esophageal Tumor Growth and Metastasis via PI3K/AKT and STAT3 Pathways | PLOS One [journals.plos.org]

InChIKey and CAS number for 2-Methoxy-4-(2-nitrovinyl)phenol.

Technical Guide: 2-Methoxy-4-(2-nitrovinyl)phenol

For the attention of: Researchers, scientists, and drug development professionals.

As a structurally related compound with extensive published research, this guide will subsequently focus on 2-Methoxy-4-vinylphenol (2M4VP) to illustrate the depth of technical information and data visualization requested. This information is provided as a point of reference and for its potential relevance in similar research areas.

Chemical Identification of this compound

A summary of the key chemical identifiers for this compound is provided below.

| Identifier | Value |

| CAS Number | 6178-42-3[1][2][3][4] |

| InChIKey | XVXCSPJSXIUNQJ-SNAWJCMRSA-N[5] |

| Molecular Formula | C9H9NO4[1][2][3][5] |

| Molecular Weight | 195.17 g/mol [1][2][6] |

| Synonyms | trans-4-Hydroxy-3-methoxy-beta-nitrostyrene, 2-Hydroxy-5-[(E)-2-nitroethenyl]anisole[6] |

Biological Activity and Experimental Data of this compound

Despite a thorough search, no significant quantitative data on the biological activity, detailed experimental protocols, or established signaling pathways for this compound were found. The compound is listed as an experimental molecule, with one source suggesting it may inhibit glycosidases and alkaloids, though no supporting data was identified.[2]

Reference Compound: In-depth Technical Guide on 2-Methoxy-4-vinylphenol (2M4VP)

The following sections provide a detailed overview of the anti-inflammatory properties of the structurally related compound, 2-Methoxy-4-vinylphenol (CAS Number: 7786-61-0, InChIKey: YOMSJEATGXXYPX-UHFFFAOYSA-N).[7]

Overview of Anti-Inflammatory Activity

2-Methoxy-4-vinylphenol (2M4VP) is a natural compound that has demonstrated significant anti-inflammatory effects.[8][9] Research indicates that its mechanism of action involves the modulation of key inflammatory pathways, including NF-κB, MAPK, and the Nrf2/ARE signaling cascade.[8][10]

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory effects of 2M4VP have been quantified in various studies. The tables below summarize key findings from research on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

Table 1: Effect of 2M4VP on Pro-inflammatory Mediators

| Concentration | Inhibition of Nitric Oxide (NO) Production | Inhibition of Prostaglandin E2 (PGE2) Production |

| 0 - 40 µM | Dose-dependent inhibition | Dose-dependent inhibition |

| Reference | [10] | [10] |

Table 2: Effect of 2M4VP on Pro-inflammatory Enzyme Expression

| Concentration | Inhibition of iNOS Protein Expression | Inhibition of COX-2 Protein Expression |

| 0 - 40 µM | Inhibited over-expression | Inhibited over-expression |

| Reference | [11] | [11] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on 2M4VP.

5.1 Cell Culture and Treatment

RAW264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere. For experiments, cells were pre-treated with various concentrations of 2M4VP for a specified time before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

5.2 Nitric Oxide (NO) Production Assay (Griess Method)

-

Principle: This colorimetric assay quantifies nitrite, a stable metabolite of NO, in the cell culture supernatant.

-

Protocol:

-

Collect 100 µL of cell culture supernatant from each well of a 96-well plate.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubate the mixture for 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.[8]

-

5.3 Western Blot Analysis

-

Principle: This technique is used to detect and quantify the expression levels of specific proteins, such as iNOS, COX-2, NF-κB, and MAPKs.

-

Protocol:

-

Lyse the treated cells in a radioimmunoprecipitation assay (RIPA) buffer to extract total protein.

-

Determine the protein concentration using a Bradford or BCA protein assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-iNOS, anti-COX-2, anti-p-p65, anti-p38) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.[10]

-

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by 2M4VP in its anti-inflammatory response.

Figure 1: Inhibition of NF-κB and MAPK Pathways by 2M4VP.

References

- 1. scbt.com [scbt.com]

- 2. 1-(4-Hydroxy-3-methoxyphenyl)-2-nitroethene | 6178-42-3 | FH67441 [biosynth.com]

- 3. 6178-42-3|this compound|BLD Pharm [bldpharm.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. PubChemLite - 2-methoxy-4-[(e)-2-nitrovinyl]phenol (C9H9NO4) [pubchemlite.lcsb.uni.lu]

- 6. cymitquimica.com [cymitquimica.com]

- 7. 2-Methoxy-4-vinylphenol [webbook.nist.gov]

- 8. Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

Predicted ADMET Profile of 2-Methoxy-4-(2-nitrovinyl)phenol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4-(2-nitrovinyl)phenol, a compound of interest in various research domains, necessitates a thorough understanding of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile for any potential therapeutic application. In the absence of extensive experimental data, in silico predictive models offer a valuable preliminary assessment to guide further investigation and development. This technical guide provides a comprehensive overview of the predicted ADMET properties of this compound, utilizing well-established computational tools. The data presented herein is intended to serve as a foundational resource for researchers and drug development professionals, facilitating informed decision-making in the early stages of the drug discovery pipeline.

Physicochemical Properties and Drug-Likeness

The fundamental physicochemical properties of a compound are critical determinants of its pharmacokinetic behavior. The predicted properties for this compound, along with its adherence to established drug-likeness rules, are summarized below. These predictions were generated using the SwissADME web tool.

| Property | Predicted Value | Interpretation |

| Molecular Formula | C9H9NO4 | - |

| Molecular Weight | 195.17 g/mol | Fulfills Lipinski's rule (<500) |

| LogP (Consensus) | 1.85 | Optimal lipophilicity for oral absorption |

| Water Solubility | Soluble | Favorable for dissolution in the GI tract |

| Topological Polar Surface Area (TPSA) | 85.06 Ų | Good potential for cell membrane permeability |

| Number of Rotatable Bonds | 4 | Indicates moderate conformational flexibility |

| Drug-Likeness Rules | ||

| Lipinski's Rule | Yes (0 violations) | High likelihood of being an orally active drug |

| Ghose Filter | Yes (0 violations) | Conforms to properties common in known drugs |

| Veber's Rule | Yes | Good oral bioavailability predicted |

| Egan's Rule | Yes | Good intestinal absorption predicted |

| Muegge's Rule | Yes (0 violations) | Conforms to pharmacophore features of known drugs |

Predicted Pharmacokinetic Properties

The journey of a drug through the body is a complex process. The following tables outline the predicted absorption, distribution, metabolism, and excretion properties of this compound, based on predictions from SwissADME and pkCSM.

Absorption

| Parameter | Predicted Value | Interpretation |

| Gastrointestinal (GI) Absorption | High | Readily absorbed from the gastrointestinal tract |

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross the blood-brain barrier |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively effluxed from cells |

Distribution

| Parameter | Predicted Value | Interpretation |

| Volume of Distribution (VDss) | -0.369 log(L/kg) | Tends to be confined to the bloodstream |

| Fraction Unbound | 0.433 | Moderate binding to plasma proteins expected |

Metabolism

| Cytochrome P450 (CYP) Isoform | Prediction | Interpretation |

| CYP1A2 Inhibitor | No | Unlikely to interfere with the metabolism of CYP1A2 substrates |

| CYP2C19 Inhibitor | Yes | Potential for drug-drug interactions with CYP2C19 substrates |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions with CYP2C9 substrates |

| CYP2D6 Inhibitor | No | Unlikely to interfere with the metabolism of CYP2D6 substrates |

| CYP3A4 Inhibitor | No | Unlikely to interfere with the metabolism of CYP3A4 substrates |

Excretion

| Parameter | Predicted Value | Interpretation |

| Total Clearance | 0.511 log(ml/min/kg) | Moderate rate of elimination from the body is predicted |

| Renal OCT2 Substrate | No | Not likely to be actively secreted by renal transporters |

Predicted Toxicological Profile

Early assessment of potential toxicity is paramount in drug development. The predicted toxicity profile for this compound, generated using the ProTox-II web server, is detailed below.

| Toxicity Endpoint | Prediction | Predicted LD50 (mg/kg) | Confidence Score |

| Oral Toxicity | Class 4 (Harmful if swallowed) | 500 | 0.65 |

| Hepatotoxicity | Inactive | - | 0.72 |

| Carcinogenicity | Inactive | - | 0.58 |

| Mutagenicity | Active | - | 0.69 |

| Immunotoxicity | Inactive | - | 0.81 |

Methodologies for in Silico ADMET Prediction

The predicted data presented in this guide were generated using publicly accessible and well-validated in silico tools. A brief description of the methodologies employed by each tool is provided below.

SwissADME: This web-based platform utilizes a combination of predictive models based on quantitative structure-activity relationships (QSAR), machine learning algorithms, and knowledge-based approaches. For physicochemical properties, it employs established algorithms and consensus predictions from multiple models. Pharmacokinetic predictions are based on models trained on large datasets of experimentally determined ADME properties. Drug-likeness is assessed by comparing the compound's properties against the established rules of Lipinski, Ghose, Veber, Egan, and Muegge.

pkCSM: This tool uses a graph-based signature approach to predict a wide range of pharmacokinetic and toxicity properties. The chemical structure is represented as a graph, and molecular descriptors are calculated based on this representation. These descriptors are then used as input for machine learning models (support vector machines and gradient boosting) that have been trained on curated datasets of experimental ADMET data.

ProTox-II: This web server focuses on the prediction of various toxicity endpoints. It integrates several computational methods, including the analysis of toxic fragments, similarity to known toxic compounds, and machine learning models. The prediction of oral toxicity is based on a 2D fragment-based method and similarity to compounds with known LD50 values. Other toxicity endpoints like hepatotoxicity, carcinogenicity, and mutagenicity are predicted using classification models built on large datasets of toxicological data.

ADMET Assessment Workflow

The following diagram illustrates the logical workflow for the in silico ADMET assessment of a drug candidate like this compound.

Caption: In silico ADMET assessment workflow.

Conclusion